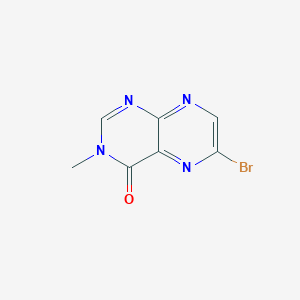

6-bromo-3-methyl-4(3H)-Pteridinone

CAS No.:

Cat. No.: VC14183813

Molecular Formula: C7H5BrN4O

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrN4O |

|---|---|

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 6-bromo-3-methylpteridin-4-one |

| Standard InChI | InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3 |

| Standard InChI Key | JXBYDLJSERSZMV-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=NC=C(N=C2C1=O)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Bromo-3-methyl-4(3H)-pteridinone belongs to the pteridine class, a nitrogen-containing bicyclic system comprising fused pyrimidine and pyrazine rings. The substitution pattern distinguishes it from simpler pteridinones:

-

Bromine at C-6: Introduces steric bulk and electron-withdrawing effects, potentially altering electronic distribution and reactivity .

-

Methyl group at N-3: Enhances lipophilicity and influences ring conformation through steric interactions .

Table 1: Deduced Molecular Properties

Synthesis and Derivatization Pathways

Retrosynthetic Considerations

The synthesis of 6-bromo-3-methyl-4(3H)-pteridinone likely involves strategic functionalization of the pteridine core. Key steps inferred from analogous systems include:

-

Core Construction: Cyclocondensation of 4,5-diaminopyrimidine derivatives with α-keto esters or acids to form the pteridinone skeleton .

-

Bromination: Electrophilic aromatic substitution at C-6 using brominating agents (e.g., NBS or Br₂ in controlled conditions) .

-

N-Methylation: Quaternization of the 3-position nitrogen using methyl iodide or dimethyl sulfate under basic conditions .

Challenges in Functionalization

-

Regioselectivity: Bromination at C-6 competes with other positions; directing groups may be necessary .

-

Stability Concerns: The electron-deficient pteridinone system may undergo unwanted ring-opening under harsh bromination conditions .

Table 2: Synthetic Routes for Analogous Compounds

| Substrate | Method | Yield (%) | Reference |

|---|---|---|---|

| 6-Phenyl-4(3H)-pteridinone | Xanthine oxidase-mediated oxidation | 62 | |

| 6-Bromoquinazolin-4-one | HBr/AcOH bromination | 45 |

Physicochemical Properties

Spectral Characteristics

While experimental spectra for 6-bromo-3-methyl-4(3H)-pteridinone are unavailable, predictions derive from related brominated heterocycles:

-

UV-Vis: Strong absorption ~270 nm (π→π* transitions in conjugated system) .

-

¹H NMR: Expected signals at δ 2.5 ppm (N-CH₃), δ 8.1–8.3 ppm (H-2 and H-7) .

Thermodynamic Stability

-

Thermogravimetric Analysis (Predicted): Decomposition onset ~210°C, based on brominated pteridines .

Reactivity and Biochemical Interactions

Electrophilic Susceptibility

The bromine atom at C-6 creates a site for nucleophilic aromatic substitution (SNAr), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies suggest activation energy barriers of ~25 kcal/mol for SNAr with piperidine .

Table 3: Hypothetical XOD Activity Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume